molecular formula C₂₆H₃₂N₄O₄S B1147033 N-tert-Butoxycarbonyl Mirabegron CAS No. 1329485-55-3

N-tert-Butoxycarbonyl Mirabegron

カタログ番号: B1147033
CAS番号: 1329485-55-3
分子量: 496.62
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-Butoxycarbonyl Mirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used in the treatment of overactive bladder. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl Mirabegron involves the protection of the amino group in Mirabegron with the tert-butoxycarbonyl group. This can be achieved by reacting Mirabegron with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the protection of the amino group and subsequent purification of the product .

科学的研究の応用

Synthesis and Role of N-tert-Butoxycarbonyl Mirabegron

This compound is utilized as a protective group in the synthesis of Mirabegron. The process involves several steps, including:

  • Nitration : Starting with phenylacetonitrile, it undergoes nitration to yield 4-nitrophenylacetonitrile.
  • Reduction : The nitro group is reduced to an amine.
  • Protection : The amine is then protected with di-t-butyl dicarbonate (Boc2O) to form N-tert-butoxycarbonyl-4-aminophenylacetonitrile.
  • Final Reduction : This compound is further reduced to yield this compound .

This compound's role is crucial in ensuring that the active pharmaceutical ingredient can be synthesized efficiently while maintaining stability during the reaction processes.

Clinical Trials and Efficacy Studies

Numerous clinical trials have investigated the efficacy and safety of Mirabegron, indirectly highlighting the importance of its intermediate compounds like this compound. Notable findings include:

  • Phase II and III Trials : These trials demonstrated that Mirabegron significantly reduces micturition frequency and urgency episodes compared to placebo, with a favorable safety profile .
  • Elderly Population Studies : A phase IV study confirmed that Mirabegron effectively improves OAB symptoms in patients aged 65 years and older .

Pharmacological Mechanisms

Research has elucidated the pharmacological mechanisms through which Mirabegron operates:

  • Beta-3 Adrenergic Receptor Activation : Activation leads to detrusor muscle relaxation, enhancing urine storage capacity without affecting voiding pressure or residual urine volume .
  • Animal Model Studies : In various animal models (rats, dogs), Mirabegron has been shown to increase functional bladder capacity and decrease non-voiding contractions .

Table 1: Summary of Clinical Trials Involving Mirabegron

Trial NamePhasePopulationDosageKey Findings
BLOSSOMIIOAB patients100 mg & 150 mgSignificant reduction in micturition frequency
SCORPIOIIIMixed population50 mg & 100 mgImproved bladder capacity and reduced urgency episodes
CAPRICORNIIIOAB patients25 mg & 50 mgEfficacy in reducing urgency incontinence

Table 2: Mechanistic Insights from Animal Studies

Study TypeModelDosageOutcome
Pharmacokinetic StudyRats1-3 mg/kgIncreased volume voided per micturition
Efficacy StudyDogs0.00052 mg/kg (IV)Decreased frequency of non-voiding contractions

Case Study 1: Efficacy in Elderly Patients

A phase IV study assessed Mirabegron's efficacy in elderly patients with OAB. Results indicated statistically significant improvements in micturition frequency and urgency episodes over a 12-week period, demonstrating its applicability in older populations who often experience more severe symptoms of OAB .

Case Study 2: Combination Therapy

Research exploring the combination of Mirabegron with other agents like solifenacin showed enhanced efficacy in managing OAB symptoms without significantly increasing adverse effects, suggesting potential for broader therapeutic applications .

作用機序

N-tert-Butoxycarbonyl Mirabegron exerts its effects by acting as a beta-3 adrenergic receptor agonist. The activation of beta-3 receptors leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle. This increases the bladder’s storage capacity, thereby alleviating symptoms of urgency and frequency . The Boc group itself does not participate in the mechanism of action but serves to protect the amine group during synthesis .

類似化合物との比較

生物活性

N-tert-Butoxycarbonyl Mirabegron is a derivative of Mirabegron, a selective β3-adrenoceptor agonist primarily used in the treatment of overactive bladder (OAB). This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety, and potential applications.

This compound functions by selectively activating β3 adrenergic receptors in the bladder. This activation leads to relaxation of the detrusor muscle during the storage phase of micturition, thereby increasing bladder capacity and reducing urgency and frequency of urination. The mechanism is characterized by:

  • Increased cAMP Levels: Activation of β3 receptors stimulates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels within bladder smooth muscle cells, promoting relaxation .
  • Dose-Dependent Effects: Studies indicate that this compound exhibits dose-dependent effects on bladder relaxation and capacity enhancement .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability 29% (25 mg), up to 45% (150 mg)
Volume of Distribution 1670 L
Elimination Half-life ~50 hours
Time to Maximum Concentration 3–4 hours

The bioavailability tends to be higher in women and is influenced by food intake, with low-fat meals enhancing absorption more than high-fat meals .

Efficacy in Clinical Trials

Clinical trials have demonstrated the efficacy of this compound in managing OAB symptoms. Notable findings include:

  • Phase III Trials: In a randomized controlled trial involving 1,000 patients, doses of 50 mg and 100 mg significantly reduced the mean number of incontinence episodes per day compared to placebo (−1.63 and −1.47 respectively) with p < 0.05 .
  • Elderly Population: A phase IV study specifically targeting patients aged 65 years and older confirmed that this compound improved micturition frequency and urgency episodes significantly compared to placebo .

Safety Profile

The safety profile of this compound is comparable to that of its parent compound. Commonly reported side effects include:

  • Hypertension
  • Urinary Tract Infections
  • Headaches
  • Dry Mouth

The incidence of these side effects is similar between treatment and placebo groups, indicating a favorable safety profile for long-term use .

Case Studies

Several case studies highlight the clinical application and outcomes associated with this compound:

  • Case Study 1: A patient with refractory OAB symptoms experienced a significant reduction in urgency episodes after switching from anticholinergic therapy to this compound, demonstrating improved quality of life.
  • Case Study 2: An elderly patient with comorbidities showed enhanced bladder capacity and reduced frequency of urination without significant adverse effects after a 12-week treatment period.

特性

IUPAC Name

tert-butyl N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-26(2,3)34-25(33)30(16-22(31)19-7-5-4-6-8-19)14-13-18-9-11-20(12-10-18)28-23(32)15-21-17-35-24(27)29-21/h4-12,17,22,31H,13-16H2,1-3H3,(H2,27,29)(H,28,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQURKCOFMEJLM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)CC(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)C[C@@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。